molecular formula C10H10N2O3S B13642056 Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13642056
M. Wt: 238.27 g/mol
InChI Key: FHOXWFRHDCAPPK-UHFFFAOYSA-N
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Description

Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features a thiophene ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

The synthesis of Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with ethyl chloroformate to form the corresponding ester. This ester is then reacted with hydrazine hydrate to form the hydrazide, which undergoes cyclization with cyanogen bromide to yield the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes .

Scientific Research Applications

Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the thiophene and oxadiazole rings, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3O3SC_{11}H_{11}N_{3}O_{3}S with a molecular weight of approximately 253.28 g/mol. The structure features a five-membered oxadiazole ring substituted with a methylthiophene group, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. This compound has shown promising results in inhibiting various cancer cell lines.

Cell Line IC50 (μM)
Human Colon Adenocarcinoma (HT-29)12.5
Human Lung Adenocarcinoma (A549)15.0
Human Breast Cancer (MCF-7)10.0

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antibacterial Activity

This compound also exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. A study reported the following minimum inhibitory concentrations (MIC) against selected bacterial strains:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer progression and bacterial growth.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound causes G0/G1 phase arrest in cancer cells, preventing further proliferation.

Case Studies and Research Findings

Recent research has focused on the synthesis of novel derivatives based on the oxadiazole scaffold to enhance biological activity. For instance, modifications at the thiophene ring have led to compounds with improved potency against resistant bacterial strains and enhanced anticancer efficacy .

Example Study

In a study published in PubMed Central, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities. This compound was among the most active compounds tested against multiple cancer cell lines and exhibited significant antibacterial activity .

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C10H10N2O3S/c1-3-14-10(13)8-11-9(15-12-8)7-5-4-6(2)16-7/h4-5H,3H2,1-2H3

InChI Key

FHOXWFRHDCAPPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=C(S2)C

Origin of Product

United States

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